3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which can contribute to the compound’s reactivity. The naphthoyl group is a two-ring system that is part of the larger class of compounds known as naphthalenes, which are polycyclic aromatic hydrocarbons .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthoyl group could contribute to its hydrophobicity, while the oxazolidine-2,4-dione group could contribute to its reactivity .Scientific Research Applications
Polymerization and Material Science
The study by Mallakpour and Rafiee (2003) demonstrates the polymerization of 4-(4′-N-1,8-naphthalimidophenyl)-1,2,4-triazolidine-3,5-dione (NIPTD) with diisocyanates under microwave irradiation and conventional solution polymerization techniques. This process led to the creation of novel aliphatic-aromatic polyureas with inherent viscosities ranging from 0.06–0.20 dL g−1, indicating potential applications in material science due to their rapid polymerization rates and moderate viscosities. Read more.
Heterocyclic Compound Synthesis
Ohta, Oe, and Furukawa (2002) explored α-Oxoketene O, N-acetals as nucleophiles and electrophiles for synthesizing various heterocyclic compounds, demonstrating their versatility as starting materials. This research suggests potential applications in the synthesis of pharmacologically relevant molecules and emphasizes the utility of α-Oxoketene O, N-acetals in organic synthesis. Read more.
Chemosensors for Transition Metal Ions
Gosavi-Mirkute et al. (2017) synthesized and characterized naphthoquinone-based chemosensors exhibiting remarkable selectivity towards Cu2+ ions, with potential applications in environmental monitoring and analytical chemistry. The chemosensors could detect Cu2+ ions with limits of detection as low as 1.48 × 10−8 mol L−1, highlighting their sensitivity and specificity. Read more.
Asymmetric Synthesis
Yang et al. (2015) reported an asymmetric 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones, catalyzed by a chiral N,O-ligand/Cu(I) system. This methodology offers a route to spirocyclic pyrrolidine-thia(oxa)zolidinediones with high yields and excellent diastereo- and enantioselectivity, suggesting applications in asymmetric synthesis and drug discovery. Read more.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[1-(naphthalene-1-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c21-16-11-24-18(23)20(16)13-8-9-19(10-13)17(22)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUQHCBLCKBWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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